![molecular formula C20H15ClN4O3S B2633182 benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate CAS No. 922556-34-1](/img/structure/B2633182.png)

benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

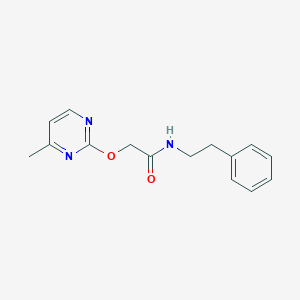

Benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate is a useful research compound. Its molecular formula is C20H15ClN4O3S and its molecular weight is 426.88. The purity is usually 95%.

BenchChem offers high-quality benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Characterization of Novel Derivatives

A focus on the synthesis and characterization of novel derivatives related to pyrazolo[3,4-d]pyrimidin compounds has been prominent in recent scientific research. Studies have detailed the creation of new compounds, showcasing the significance of pyrimidine, an essential nucleic acid component, in applications such as AIDS chemotherapy. Notably, research has encapsulated the synthesis of pyrazole-based pyrimidine scaffolds, emphasizing their potential in drug design due to pyrazole nucleus's pharmacological therapeutic potentials. The extensive synthesis processes, involving multistep reactions and various reagents, demonstrate the compound's versatility and potential for diverse applications in medicinal chemistry (Ajani et al., 2019).

Biological Activities and Pharmacological Potential

The compound and its derivatives have been a subject of interest due to their significant biological activities. The synthesis of new series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one has been reported, which exhibited notable inhibitory activity against various organisms, indicating their potential as antimicrobial agents. The study reflects the compound's role in developing new antimicrobial agents with specific efficacy against certain bacteria and fungi (Reddy et al., 2010). Furthermore, synthesized compounds have been reported to exhibit significant antinociceptive and anti-inflammatory activities, indicating their potential application in pain management and inflammation treatment (Selvam et al., 2012).

Anticancer Properties

The compound's derivatives have been studied for their anticancer properties. Novel synthesis of pyrazolopyrimidines derivatives has been performed, aiming at exploring their potential as anticancer and anti-5-lipoxygenase agents. The synthesis of these compounds, their structure-activity relationship, and their screening for cytotoxic activities highlight the compound's relevance in cancer research and its potential contribution to developing new anticancer drugs (Rahmouni et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolines and their derivatives, have been reported to have a wide range of biological and pharmacological activities . These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects .

Mode of Action

For instance, some pyrazoline derivatives have been reported to inhibit the activity of acetylcholinesterase (AChE), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . This inhibition can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

For instance, some pyrazoline derivatives have been reported to increase the production of reactive oxygen species (ROS) under cellular damage . This increase in ROS can negatively affect different cellular components .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties for similar compounds .

Result of Action

Similar compounds have been reported to show significant cytotoxic activities against various cell lines .

Propriétés

IUPAC Name |

benzyl 2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O3S/c21-14-7-4-8-15(9-14)25-18-16(10-22-25)19(27)24-20(23-18)29-12-17(26)28-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOOBSBSCNRSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2633103.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2633105.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2633106.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-(dimethylamino)acetamide](/img/structure/B2633110.png)

![Ethyl 2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carbonyl]-prop-2-enylamino]acetate](/img/structure/B2633112.png)

![2h-Pyrido[3,2-b][1,4]thiazin-3(4h)-one](/img/structure/B2633113.png)

![N-(3-ethylphenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633116.png)

![N-cyclopropyl-1-[6-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2633117.png)

![(1S,6S)-3-Benzyl-3-azabicyclo[4.1.0]heptane](/img/structure/B2633121.png)

![6-[(4-Methylphenyl)sulfonyl]-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2633122.png)